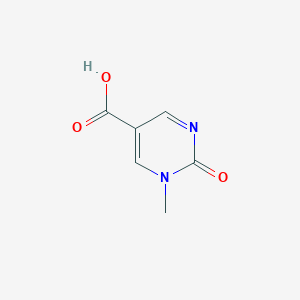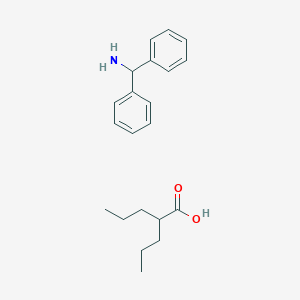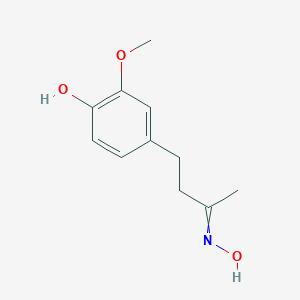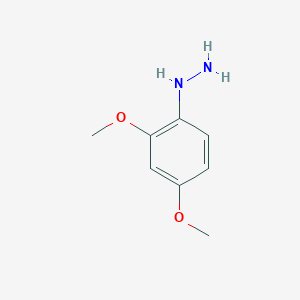![molecular formula C8H10N2O3 B064039 ACETALDEHYDE,[(4-ETHOXY-PYRIMIDIN-2-YL)OXY]- CAS No. 183232-39-5](/img/structure/B64039.png)
ACETALDEHYDE,[(4-ETHOXY-PYRIMIDIN-2-YL)OXY]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Ethoxypyrimidin-2-yl)oxy)acetaldehyde is an organic compound that features a pyrimidine ring substituted with an ethoxy group and an acetaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Ethoxypyrimidin-2-yl)oxy)acetaldehyde typically involves the reaction of 4-ethoxypyrimidine with a suitable acetaldehyde derivative under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrimidine, followed by the addition of the acetaldehyde derivative to form the desired product .
Industrial Production Methods
Industrial production of 2-((4-Ethoxypyrimidin-2-yl)oxy)acetaldehyde may involve large-scale reactions using similar synthetic routes as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-Ethoxypyrimidin-2-yl)oxy)acetaldehyde can undergo various chemical reactions, including:
Substitution: The ethoxy group on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-((4-Ethoxypyrimidin-2-yl)oxy)acetic acid.
Reduction: 2-((4-Ethoxypyrimidin-2-yl)oxy)ethanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-((4-Ethoxypyrimidin-2-yl)oxy)acetaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-((4-Ethoxypyrimidin-2-yl)oxy)acetaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity . The ethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((4-Methoxypyrimidin-2-yl)oxy)acetaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.
2-((4-Chloropyrimidin-2-yl)oxy)acetaldehyde: Contains a chloro group, which may alter its reactivity and biological activity.
2-((4-Hydroxypyrimidin-2-yl)oxy)acetaldehyde: Features a hydroxyl group, potentially increasing its solubility in water.
Uniqueness
2-((4-Ethoxypyrimidin-2-yl)oxy)acetaldehyde is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological properties. This compound’s specific combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Propriétés
Numéro CAS |
183232-39-5 |
|---|---|
Formule moléculaire |
C8H10N2O3 |
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
2-(4-ethoxypyrimidin-2-yl)oxyacetaldehyde |
InChI |
InChI=1S/C8H10N2O3/c1-2-12-7-3-4-9-8(10-7)13-6-5-11/h3-5H,2,6H2,1H3 |
Clé InChI |
HIFHEYYHDHORTR-UHFFFAOYSA-N |
SMILES |
CCOC1=NC(=NC=C1)OCC=O |
SMILES canonique |
CCOC1=NC(=NC=C1)OCC=O |
Synonymes |
Acetaldehyde, [(4-ethoxy-2-pyrimidinyl)oxy]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-But-2-enedioic acid;(E)-2,5-dimethyl-4,4-dioxo-N-(2-pyrrolidin-1-ylethoxy)pyrazolo[3,4-c][2,1]benzothiazepin-10-imine](/img/structure/B63959.png)












